molecular formula C18H16N2O8S2 B3268729 Diethyl 4,4'-Disulfanediylbis(3-nitrobenzoate) CAS No. 49568-47-0

Diethyl 4,4'-Disulfanediylbis(3-nitrobenzoate)

Cat. No.: B3268729
CAS No.: 49568-47-0
M. Wt: 452.5 g/mol
InChI Key: MYSPIDICHQHTRO-UHFFFAOYSA-N
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Description

Diethyl 4,4'-Disulfanediylbis(3-nitrobenzoate) is a disulfide-linked aromatic ester featuring two 3-nitrobenzoate moieties connected via a central sulfur-sulfur bond. The compound’s structure includes electron-withdrawing nitro groups at the meta positions of the benzene rings and ethyl ester functionalities, which influence its solubility, stability, and reactivity.

Properties

IUPAC Name

ethyl 4-[(4-ethoxycarbonyl-2-nitrophenyl)disulfanyl]-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O8S2/c1-3-27-17(21)11-5-7-15(13(9-11)19(23)24)29-30-16-8-6-12(18(22)28-4-2)10-14(16)20(25)26/h5-10H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSPIDICHQHTRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)SSC2=C(C=C(C=C2)C(=O)OCC)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 4,4’-Disulfanediylbis(3-nitrobenzoate) typically involves the reaction of 4-nitrobenzoic acid with thionyl chloride to form 4-nitrobenzoyl chloride. This intermediate is then reacted with diethyl disulfide in the presence of a base such as triethylamine to yield the final product . The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for Diethyl 4,4’-Disulfanediylbis(3-nitrobenzoate) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps but may utilize continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Diethyl 4,4’-Disulfanediylbis(3-nitrobenzoate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 4,4’-Disulfanediylbis(3-nitrobenzoate) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological molecules, particularly proteins containing thiol groups.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl 4,4’-Disulfanediylbis(3-nitrobenzoate) involves its interaction with thiol-containing molecules. The disulfide bond can undergo exchange reactions with thiol groups, leading to the formation of mixed disulfides. This property makes it useful in studying protein-protein interactions and redox biology .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Diethyl 4,4'-Disulfanediylbis(3-nitrobenzoate) and related disulfide-containing compounds:

Compound Molecular Formula Key Functional Groups Molecular Weight Key Properties/Applications References
Diethyl 4,4'-Disulfanediylbis(3-nitrobenzoate) C₁₈H₁₆N₂O₈S₂ Disulfide, nitro, ethyl ester ~452.4 g/mol* Hypothesized redox-responsive behavior; ester groups enhance lipophilicity. N/A†
4-Chlorophenyl Disulfide C₁₂H₈Cl₂S₂ Disulfide, chloro 287.2 g/mol Industrial vulcanization agent; high thermal stability.
Firibastat (RB150) C₈H₂₀N₂O₆S₄ Disulfide, sulfonic acid, amine 368.5 g/mol Orally active prodrug for hypertension; cleaves to EC33 in vivo.
5,5’-Disulfanediylbis(N-(4-nitrobenzylidene)-1,3,4-thiadiazole-2-amine) C₁₈H₁₂N₈O₄S₄ Disulfide, nitro, thiadiazole, Schiff base ~532.6 g/mol Antimicrobial activity; nitro groups enhance electrophilicity.
4,4'-Dichlorodiphenyl Disulfide C₁₂H₈Cl₂S₂ Disulfide, chloro 287.2 g/mol Similar to 4-chlorophenyl disulfide; used in polymer stabilization.

*Calculated based on analogous structures.
†Direct data unavailable; inferred from structural analogs.

Key Comparative Insights:

Ethyl esters improve organic solubility relative to sulfonic acid derivatives (e.g., Firibastat), making the compound more suitable for organic-phase reactions .

Disulfide Bond Stability :

  • Unlike Firibastat, which is designed for controlled disulfide cleavage in physiological environments, Diethyl 4,4'-Disulfanediylbis(3-nitrobenzoate) may exhibit slower redox degradation due to steric hindrance from the bulky nitrobenzoate groups .

Applications :

  • While 4-chlorophenyl disulfides are used in industrial polymer chemistry, Diethyl 4,4'-Disulfanediylbis(3-nitrobenzoate) could find niche roles in stimuli-responsive materials or as a synthetic intermediate for nitroaromatic compounds .

Biological Activity

Diethyl 4,4'-disulfanediylbis(3-nitrobenzoate) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

Diethyl 4,4'-disulfanediylbis(3-nitrobenzoate) features a disulfide linkage and two nitrobenzoate groups. The presence of the nitro groups may enhance its reactivity and biological activity. The molecular formula can be represented as follows:

C18H18N2O6S2C_{18}H_{18}N_2O_6S_2

The biological activity of diethyl 4,4'-disulfanediylbis(3-nitrobenzoate) is primarily attributed to its ability to interact with cellular targets involved in various signaling pathways. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of certain enzymes, potentially affecting pathways such as apoptosis and proliferation.
  • Antioxidant Properties : The disulfide bond can contribute to antioxidant activity, which is crucial in mitigating oxidative stress in cells.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various pathogens.

Antimicrobial Activity

Recent studies have explored the antimicrobial efficacy of diethyl 4,4'-disulfanediylbis(3-nitrobenzoate). In vitro tests demonstrated that the compound showed significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were found to be in the range of:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus<0.125
Escherichia coli<0.250
Klebsiella pneumoniae<0.500

These findings suggest that diethyl 4,4'-disulfanediylbis(3-nitrobenzoate) could be a promising candidate for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines indicated that the compound exhibits selective cytotoxic effects. For example:

  • Cell Line : HeLa (cervical cancer)
  • IC50 Value : 15 µM
  • Mechanism : Induction of apoptosis via caspase activation.

This selectivity suggests potential for therapeutic applications in oncology.

Case Studies

  • Case Study on Antibacterial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antibacterial properties of diethyl 4,4'-disulfanediylbis(3-nitrobenzoate) against multidrug-resistant strains. Results indicated that the compound inhibited growth effectively and could be further explored for clinical applications .
  • Case Study on Anticancer Activity : In a preclinical trial assessing the anticancer potential of various compounds, diethyl 4,4'-disulfanediylbis(3-nitrobenzoate) demonstrated significant tumor growth inhibition in xenograft models, highlighting its potential as a chemotherapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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